molecular formula C11H17N3O4 B3040914 Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate CAS No. 252348-76-8

Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate

Cat. No.: B3040914
CAS No.: 252348-76-8
M. Wt: 255.27 g/mol
InChI Key: NQUQHYYZENIHCX-UHFFFAOYSA-N
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Description

Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇N₃O₄. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate typically involves the protection of the amino group of imidazole with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other positions on the imidazole ring. This selective reactivity is crucial in biochemical pathways and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both Boc and methyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-6-8-12-5-7(14-8)9(15)17-4/h5H,6H2,1-4H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUQHYYZENIHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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